6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol
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Description
6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.21032711 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline core with a piperazine moiety, which is known for enhancing pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its antibacterial and antituberculosis effects, as well as its cytotoxicity profile.
Chemical Structure and Properties
The molecular formula of this compound is C19H27N3O2, with a CAS number of 432495-35-7. The compound features an ethoxy group at position 6 and a piperazine ring attached via a methyl linker at position 3 of the quinoline structure.
Antibacterial Activity
Recent studies have demonstrated the in vitro antibacterial activity of quinoline-piperazine hybrids against various Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity against multiple strains, including resistant pathogens. For instance, compounds structurally similar to this compound showed minimum inhibitory concentrations (MIC) as low as 0.07μM against Mycobacterium tuberculosis (MDR-TB) strains, indicating a strong potential for development as an antibiotic or MDR-TB drug .
Pathogen | MIC (µM) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.07 | |
Staphylococcus aureus | 0.06 | |
Moraxella catarrhalis | 0.03 |
Antituberculosis Activity
The compound was evaluated for its antitubercular properties against both virulent and non-virulent strains of Mycobacterium tuberculosis. The results indicated that modifications in the quinoline structure could enhance activity against drug-resistant strains. Notably, the presence of specific substituents on the piperazine ring was linked to improved efficacy against these pathogens .
Cytotoxicity Profile
In terms of cytotoxicity, studies revealed that certain derivatives of quinoline-piperazine hybrids were less cytotoxic compared to traditional antibiotics. This suggests that while they are effective against bacteria, they may have a safer profile for human cells, making them suitable candidates for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Quinoline Core : Essential for antibacterial activity; modifications at positions 3 and 4 are critical.
- Piperazine Moiety : Enhances solubility and bioavailability; substitutions can affect potency.
- Ethoxy Group : Contributes to the overall hydrophilicity and may influence interaction with bacterial membranes.
Case Studies
Several case studies have evaluated similar compounds in clinical settings:
- Study on MDR-TB : A series of quinoline derivatives were tested against MDR-TB strains, revealing that compounds with piperazine linkers showed enhanced activity compared to standard treatments .
- Antibacterial Screening : A comprehensive screening of various quinoline-piperazine hybrids demonstrated that those with fluorinated substituents exhibited superior antibacterial properties, achieving MIC values comparable to existing antibiotics .
Properties
IUPAC Name |
6-ethoxy-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-21-8-10-22(11-9-21)13-17-14(3)20-18-7-6-15(24-5-2)12-16(18)19(17)23/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHREIVXNSLCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.